

# An In-depth Technical Guide on the Investigational New Drug: Sabizabulin Hydrochloride

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## Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

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## Executive Summary

Sabizabulin (also known as VERU-111) is an investigational, first-in-class, orally bioavailable small molecule that functions as a microtubule disruptor. It is under active clinical development for oncology and viral disease indications. Sabizabulin exerts its effect by binding to tubulin, the fundamental protein component of microtubules, leading to the disruption of the cellular cytoskeleton. This mechanism underpins its potent antineoplastic, anti-inflammatory, and antiviral properties. In oncology, particularly for metastatic castration-resistant prostate cancer (mCRPC) and breast cancer, sabizabulin induces mitotic arrest and apoptosis in cancer cells and has demonstrated efficacy in taxane-resistant models.<sup>[1][2][3]</sup> In infectious diseases, it has been evaluated for treating hospitalized patients with moderate to severe COVID-19 at high risk for Acute Respiratory Distress Syndrome (ARDS), where it demonstrated a significant reduction in mortality by mitigating the cytokine storm and disrupting viral transport.<sup>[4][5]</sup> This document provides a comprehensive technical overview of **Sabizabulin hydrochloride**, summarizing its chemical properties, mechanism of action, and key data from preclinical and clinical studies.

## Chemical Properties and Structure

**Sabizabulin hydrochloride** is an indole and imidazole derivative.<sup>[6]</sup> Its chemical and physical properties are summarized below.

Property	Value	Citation
IUPAC Name	[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone hydrochloride	<sup>[6]</sup> <sup>[7]</sup>
Synonyms	VERU-111, VERU-111 hydrochloride, ABI-231	<sup>[8]</sup> <sup>[9]</sup> <sup>[10]</sup>
Molecular Formula	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> · HCl	<sup>[11]</sup>
Molecular Weight	413.85 g/mol	<sup>[11]</sup>
CAS Number	1332881-26-1 (Sabizabulin), 2635953-17-0 (Hydrochloride)	<sup>[6]</sup> <sup>[7]</sup>
Bioavailability	Orally bioavailable	<sup>[6]</sup>

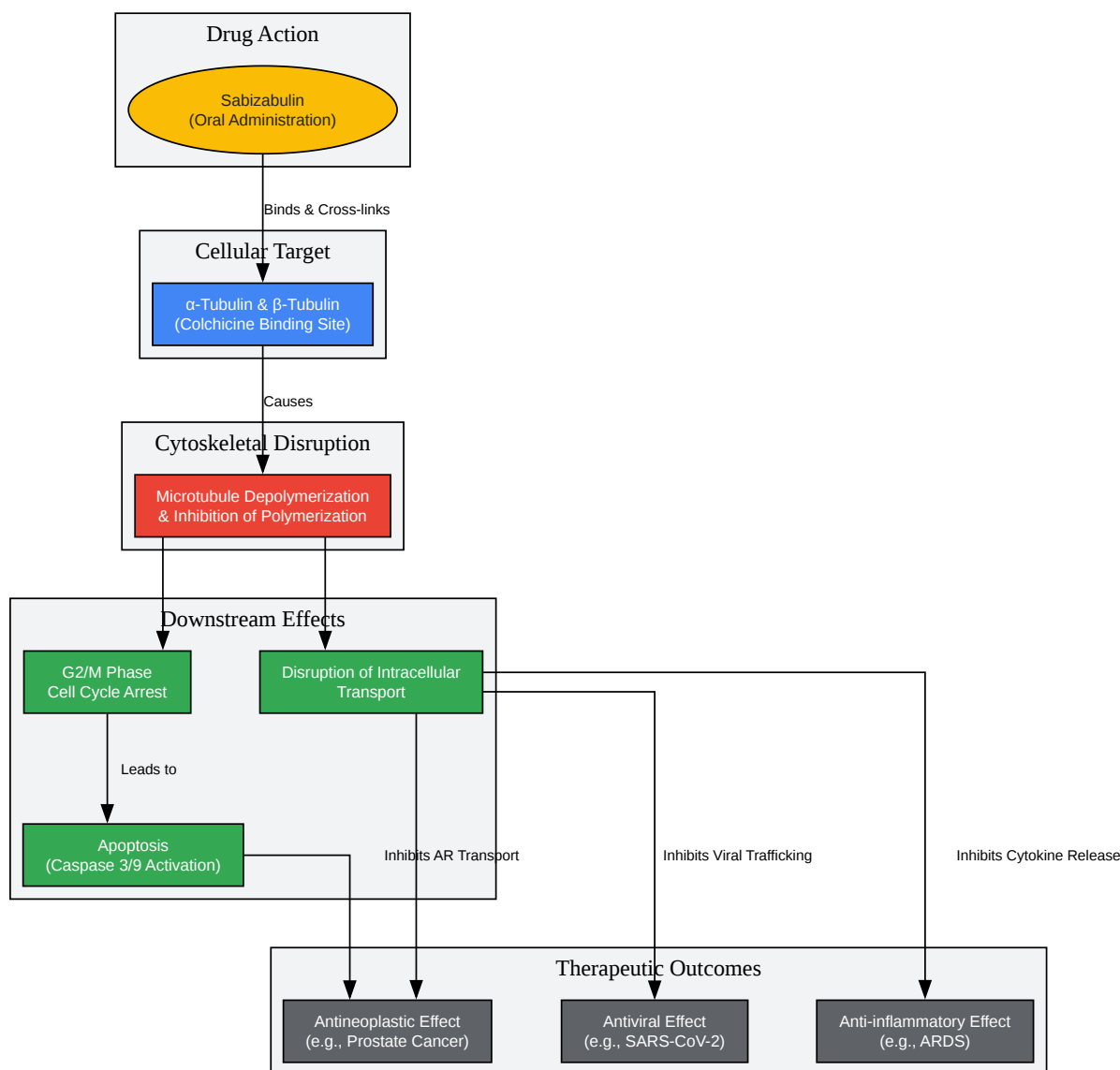
## Mechanism of Action

Sabizabulin is a microtubule-targeting agent with a unique dual binding mechanism. It disrupts the cytoskeleton by targeting the colchicine binding site on the  $\beta$ -tubulin subunit and also binds via strong hydrogen bonds to a novel site on the  $\alpha$ -tubulin subunit.<sup>[1]</sup><sup>[12]</sup> This interaction cross-links the  $\alpha$  and  $\beta$  tubulin subunits, leading to the inhibition of microtubule polymerization and inducing depolymerization.<sup>[1]</sup><sup>[6]</sup>

The disruption of the microtubule network has several downstream consequences:

- **Antineoplastic Effects:** By preventing the formation of the mitotic spindle, sabizabulin arrests the cell cycle in the G2/M phase, which subsequently induces apoptosis through the activation of caspases 3 and 9 and cleavage of PARP.<sup>[1]</sup><sup>[13]</sup> This disruption also interferes with microtubule-dependent intracellular trafficking, notably blocking the transport of the androgen receptor (AR) into the nucleus in prostate cancer cells.<sup>[6]</sup><sup>[14]</sup>

- **Antiviral Effects:** Microtubules are essential for the intracellular transport of viral particles. By disrupting this network, sabizabulin inhibits viral replication and assembly.[\[6\]](#)[\[15\]](#) This mechanism is host-targeted, suggesting it may be effective against multiple viral variants.[\[16\]](#)
- **Anti-inflammatory Effects:** The drug inhibits the release of pro-inflammatory cytokines, disrupting the "cytokine storm" associated with ARDS.[\[6\]](#)[\[15\]](#) Preclinical studies in an H1N1 influenza model confirmed that sabizabulin significantly reduced key inflammatory cytokines.[\[17\]](#)



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**Caption:** Mechanism of Action of Sabizabulin.

## Pharmacokinetics

Sabizabulin is noted for its oral bioavailability.[6] A key feature relevant to its use in oncology is that it is not a substrate for P-glycoprotein (Pgp), a common efflux pump that confers multidrug resistance to taxanes, another class of microtubule inhibitors.[6][12] This suggests sabizabulin may be effective in cancers that have developed resistance to taxane-based chemotherapies.[1]

## Preclinical Development

Sabizabulin has demonstrated potent activity across a range of preclinical cancer and viral models.

## Oncology

In preclinical studies, sabizabulin showed low nanomolar inhibition of cell proliferation across various cancer cell lines, including those with acquired resistance to taxanes.[1]

- **Prostate Cancer:** Sabizabulin inhibited the growth of prostate cancer xenografts, including models with androgen receptor splice mutations (AR-V7) and taxane resistance.[1] In a paclitaxel-resistant prostate cancer xenograft model (PC3-TXR), oral sabizabulin resulted in almost complete tumor growth inhibition, whereas docetaxel had no effect.[12]
- **Breast Cancer:** The drug is effective against triple-negative breast cancer (TNBC) and HER2+ breast cancer models.[2][3] It inhibits proliferation of HER2+ cell lines (BT474, SKBR3) with low nanomolar IC<sub>50</sub> values and suppresses tumor growth and lung metastasis in HER2+ patient-derived xenograft (PDX) models.[3][18]
- **Other Cancers:** Strong antiproliferative activity has also been observed in pancreatic cancer and melanoma cell lines.[8][19]

## Virology and Inflammation

Preclinical models have established sabizabulin's dual antiviral and anti-inflammatory properties.[4] In a mouse model of H1N1 influenza-induced ARDS, oral sabizabulin treatment led to a reduction in clinical signs of infection, reduced lung inflammation, and improved lung function.[17]

## Clinical Development

Sabizabulin has been evaluated in Phase 1, 2, and 3 clinical trials for both oncology and COVID-19 indications.

### Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A Phase 1b/2 study evaluated sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.<sup>[1]</sup> The Phase 3 VERACITY trial is currently ongoing.<sup>[14]</sup>

Table 1: Summary of Phase 1b/2 mCRPC Clinical Trial Results

Parameter	Finding	Citation
Study Design	<b>Phase 1b dose escalation (3+3 design) followed by Phase 2 expansion.</b>	<sup>[1]</sup> <sup>[20]</sup>
Patient Population	Men with mCRPC with progression on an androgen receptor-targeting agent.	<sup>[1]</sup>
Recommended Phase 2 Dose (RP2D)	63 mg, administered orally, once daily.	<sup>[1]</sup> <sup>[21]</sup>
Safety Profile	Favorable; most common adverse events were mild-to-moderate diarrhea, fatigue, and nausea. No clinically significant neurotoxicity or neutropenia was observed.	<sup>[21]</sup> <sup>[22]</sup>
Objective Response Rate (ORR)	20.7% (6 of 29 patients with measurable disease), including 1 complete response.	<sup>[1]</sup> <sup>[23]</sup>

| Radiographic Progression-Free Survival (rPFS) | Median of 11.4 months in patients receiving  $\geq 63$  mg daily (n=55). |[1] |

The ongoing Phase 3 VERACITY study (NCT04844749) is a randomized, active-control trial comparing sabizabulin (at a 32 mg daily dose of a new formulation) against an alternative AR-targeting agent in chemotherapy-naïve mCRPC patients.[22][23] The primary endpoint is rPFS. [22]

## COVID-19

A Phase 3, randomized, placebo-controlled trial (NCT04842747) assessed sabizabulin in hospitalized adults with moderate-to-severe COVID-19 at high risk for ARDS.[4]

Table 2: Summary of Phase 3 COVID-19 Clinical Trial Results (Interim Analysis)

Parameter	Finding	Citation
Study Design	<b>Double-blind, randomized (2:1), placebo-controlled, multicenter trial.</b>	<a href="#">[4]</a> <a href="#">[24]</a>
Patient Population	204 hospitalized patients with moderate-to-severe COVID-19 at high risk for ARDS.	<a href="#">[4]</a>
Treatment Regimen	9 mg oral sabizabulin or placebo, once daily for up to 21 days, plus standard of care.	<a href="#">[4]</a> <a href="#">[25]</a>
Primary Endpoint	All-cause mortality up to Day 60.	<a href="#">[4]</a>
Mortality Reduction	55.2% relative reduction in deaths vs. placebo (20.2% mortality with sabizabulin vs. 45.1% with placebo; $p=0.0042$ ). The study was halted for overwhelming efficacy.	<a href="#">[4]</a> <a href="#">[16]</a> <a href="#">[26]</a>
Key Secondary Endpoints	Statistically significant reductions in days in the ICU (43%), days on mechanical ventilation (49%), and days in the hospital (26%) versus placebo.	<a href="#">[4]</a> <a href="#">[24]</a>

| Safety | Lower incidence of adverse and serious adverse events compared to placebo. [\[4\]](#) |

Despite the positive results, the U.S. FDA declined to grant an Emergency Use Authorization (EUA) at the time, though it remains engaged with the company on a potential path forward, including a confirmatory Phase 3 trial.[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Key Experimental Methodologies



The preclinical and clinical development of sabizabulin has relied on a range of standard and specialized experimental protocols.

## In Vitro Proliferation and Cytotoxicity Assays

- **Objective:** To determine the concentration of sabizabulin required to inhibit cancer cell growth ( $IC_{50}$ ).
- **Methodology:** Cancer cell lines (e.g., HER2+ breast cancer lines BT474 and SKBR3) are seeded in 96-well plates.[3] Cells are then treated with escalating concentrations of sabizabulin for a defined period (e.g., 24-72 hours). Cell viability is measured using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity as an indicator of viable cell number. The  $IC_{50}$  is calculated from the resulting dose-response curve.[2]

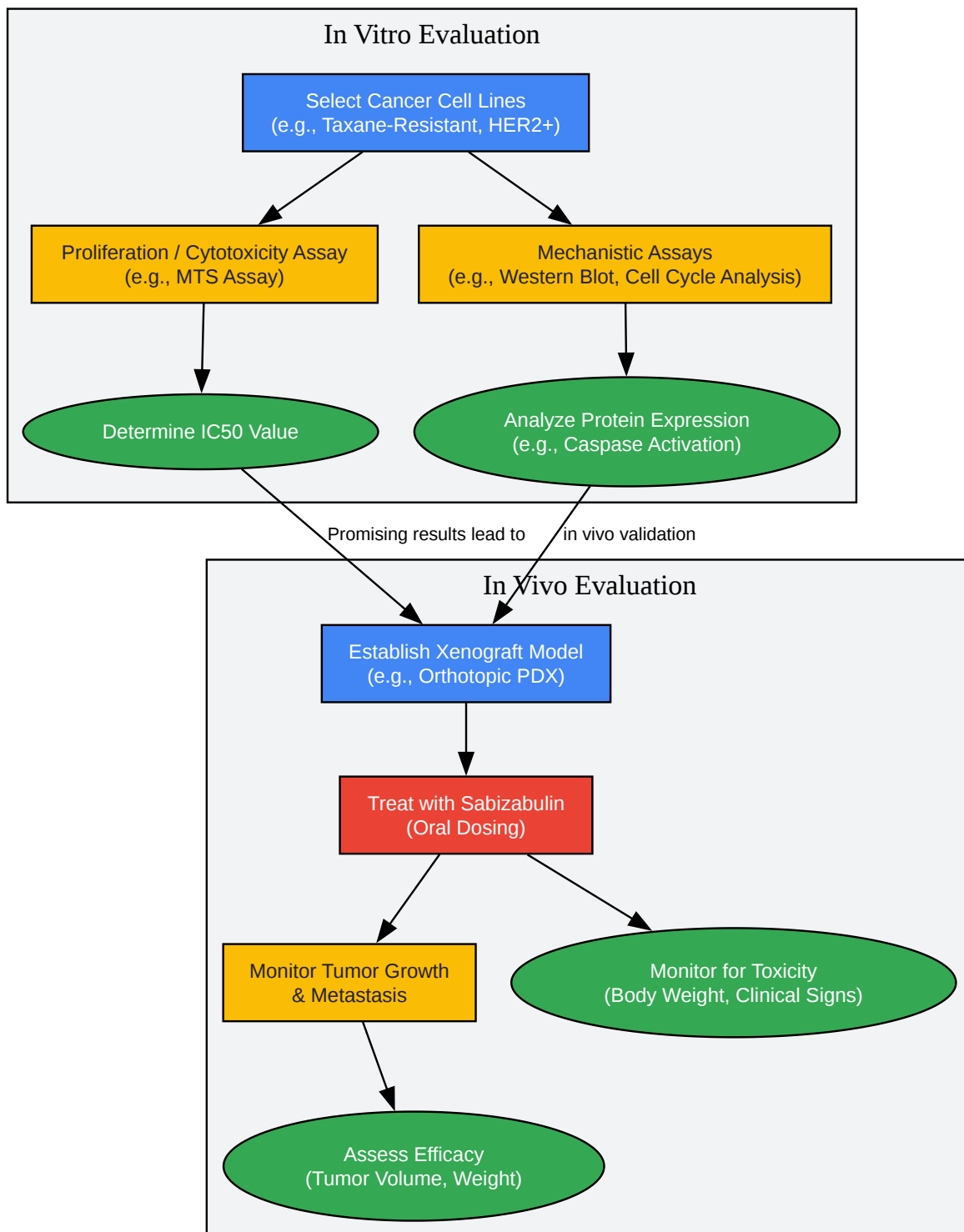
## Western Blotting

- **Objective:** To analyze the effect of sabizabulin on the expression levels of specific proteins involved in cell cycle and apoptosis.
- **Methodology:** Cells are treated with sabizabulin for a specified time.[3] Total protein is then extracted from the cells using a lysis buffer (e.g., RIPA buffer). Protein concentration is quantified, and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF), which is then incubated with primary antibodies specific to target proteins (e.g., HER2, cleaved caspase-3, PARP) and a loading control (e.g.,  $\beta$ -actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[3]

## In Vivo Xenograft Tumor Models

- **Objective:** To evaluate the antitumor efficacy of sabizabulin in a living organism.
- **Methodology:** Immunocompromised mice are implanted with human cancer cells, either subcutaneously or orthotopically (e.g., in the mammary fat pad for breast cancer models).[2] [3] Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, sabizabulin, comparator drug like paclitaxel). Sabizabulin is administered orally at a specified dose and schedule (e.g., 17 mg/kg daily).[3] Tumor volume is measured

regularly with calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis like immunohistochemistry to assess markers of proliferation (Ki67) or apoptosis (cleaved caspase-3).[19]



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**Caption:** Typical Preclinical Evaluation Workflow for Sabizabulin.

## Summary and Future Directions

**Sabizabulin hydrochloride** is a promising, orally administered investigational drug with a unique mechanism of action as a microtubule disruptor. Its ability to overcome common resistance mechanisms to taxanes and its favorable safety profile make it a compelling candidate for mCRPC and other malignancies.[1][21] Furthermore, its dual antiviral and anti-inflammatory properties have been demonstrated in a robust Phase 3 trial for severe COVID-19, highlighting its potential as a host-targeted therapy for viral diseases that cause ARDS.[4][30]

Future research will focus on the completion of the Phase 3 VERACITY trial in prostate cancer and confirmatory studies for viral-induced ARDS.[14][31] The development program may also expand to other indications where microtubule disruption and anti-inflammatory effects are beneficial, such as other solid tumors and different viral infections that pose a pandemic threat.[21][30]

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